6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs. This compound features a fused bicyclic structure, which includes a pyridine ring fused to an indole moiety. The presence of a methyl group at the 6th position of the indole ring distinguishes it from other similar compounds.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met receptor . This receptor is known to play a crucial role in cancer cell survival, proliferation, and migration.
Mode of Action
The compound interacts with the c-Met receptor, as revealed by molecular docking studies
Result of Action
The compound has demonstrated antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . The binding of this compound to c-Met kinase involves hydrophobic interactions within the active site, leading to the inhibition of kinase activity . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has demonstrated antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The antiproliferative effects are dose-dependent and are associated with the inhibition of cell proliferation and induction of cytolytic activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activity. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound is sustained over time, with significant inhibition of cell proliferation observed in in vitro assays
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased antiproliferative activity, while lower doses may exhibit reduced efficacy Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity . The specific enzymes and cofactors involved in the metabolism of this compound, as well as its effects on metabolic flux and metabolite levels, require further elucidation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methylindole and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and fully reduced tetrahydro derivatives.
Scientific Research Applications
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methyl group at the 6th position.
6-Methyl-1H-indole: Lacks the tetrahydropyrido ring.
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Methyl group is at the nitrogen atom instead of the 6th position.
Uniqueness
The presence of the methyl group at the 6th position of the indole ring in 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGTDMBJJWKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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